molecular formula C21H21ClN4O3S2 B14987789 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14987789
M. Wt: 477.0 g/mol
InChI Key: RVSUUBHUMQJBEY-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-4-carboxamide core with a chlorine atom at position 5 and a propan-2-ylsulfanyl (isopropylthio) group at position 2. The phenyl ring at position 4 is substituted with a methyl(phenyl)sulfamoyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of ~480 g/mol.

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

5-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H21ClN4O3S2/c1-14(2)30-21-23-13-18(22)19(25-21)20(27)24-15-9-11-17(12-10-15)31(28,29)26(3)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,24,27)

InChI Key

RVSUUBHUMQJBEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfamoyl group, and the attachment of the carboxamide group. Common reagents used in these reactions include chlorinating agents, sulfonamides, and carboxylic acids. The reaction conditions often involve the use of solvents such as ethanol or dioxane and may require refluxing or heating to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfamoyl groups, using reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations in Sulfamoyl and Sulfanyl Substituents

Key analogs differ in substituents on the sulfamoyl group (position 4) and the sulfanyl group (position 2), impacting molecular interactions and pharmacokinetics.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Sulfamoyl Substituent Sulfanyl Substituent Molecular Weight (g/mol) Predicted logP Key Features
Target Compound (PubChem: 2004) Methyl(phenyl) Propan-2-yl ~480 ~3.5 Balanced lipophilicity; strong hydrogen-bonding via sulfamoyl
5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl} (CAS: N/A) 4-Methylpyrimidin-2-yl Propan-2-yl ~476 ~3.2 Pyrimidine-based sulfamoyl enhances π-π stacking; reduced steric hindrance
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl] (CAS: 873082-64-5) Phenyl (ethyl-linked) 4-Fluorobenzyl ~504 ~3.8 Fluorine increases metabolic stability; higher logP may reduce solubility
5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl) (CAS: N/A) 2,6-Dimethylpyrimidin-4-yl Ethyl ~463 ~2.9 Smaller sulfanyl group improves solubility; dimethylpyrimidinyl enhances rigidity
5-Chloro-N-[(4-methoxyphenyl)methyl]-2-(propan-2-ylsulfanyl) (CAS: 1181866-94-3) Methoxybenzyl Propan-2-yl ~419 ~2.7 Methoxy group lowers logP; potential for CYP-mediated metabolism
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl) (CAS: N/A) Difluoromethoxyphenyl Ethyl ~387 ~3.0 Difluoromethoxy enhances oxidative stability; moderate logP

Crystallographic and Conformational Insights

  • Target Compound: The methyl(phenyl)sulfamoyl group likely induces a twisted conformation, as seen in analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine (dihedral angles ~12–86°). This twist impacts crystal packing and solubility .
  • Fluorinated Analogs : The 4-fluorobenzyl group in CAS 873082-64-5 may adopt a planar conformation, promoting C–H···π interactions and stabilizing crystal lattices .
  • Pyrimidinyl Substituents : Compounds with pyrimidine-based sulfamoyl groups (e.g., CAS 874193-05-2) exhibit coplanar arrangements, favoring π-π stacking with aromatic residues in target proteins .

Biological Activity

5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry and pharmaceuticals. Its unique structure, characterized by a pyrimidine ring and various functional groups, suggests a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4O3S2C_{21}H_{21}ClN_{4}O_{3}S_{2}, with a molecular weight of 477.0 g/mol. The IUPAC name is 5-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide. The compound's structure includes a chloro group, sulfamoyl moiety, and a carboxamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21ClN4O3S2
Molecular Weight477.0 g/mol
IUPAC Name5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

The biological activity of 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide may involve several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. Inhibiting these enzymes can increase acetylcholine levels, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies indicate that pyrimidine derivatives exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but shows promise based on structural analogs .

Research Findings

Several studies have investigated the biological activity of related pyrimidine compounds, providing insights into the potential efficacy of 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide.

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including Suzuki–Miyaura coupling for pyrimidine ring functionalization and sulfamoyl group introduction. Key steps:

  • Suzuki–Miyaura Cross-Coupling : Enables C–C bond formation under palladium catalysis, ensuring regioselectivity and functional group tolerance. Use aryl boronic acids for phenyl group coupling .
  • Sulfamoylation : React chloropyrimidine intermediates with methyl(phenyl)sulfamoyl chloride in anhydrous DMF at 0–5°C to avoid side reactions.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

A combination of techniques is critical:

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm), sulfamoyl NH (δ 6.8 ppm), and propan-2-ylsulfanyl methyl groups (δ 1.3 ppm). Use DEPT-135 for carbon hybridization analysis .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify the molecular ion peak ([M+H]⁺) with <2 ppm mass error.
  • FT-IR : Confirm sulfonamide (1320 cm⁻¹, S=O stretch) and carboxamide (1650 cm⁻¹, C=O stretch) functional groups .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction provides atomic-level structural insights:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index reflections with SHELXT .
  • Refinement : SHELXL for full-matrix least-squares refinement. Address disorder in propan-2-ylsulfanyl groups using PART instructions and free-variable occupancy parameters .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R1 < 5%). ORTEP-3 visualizes thermal ellipsoids to confirm bond geometry .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices (f⁻) to identify electrophilic sites (e.g., C-2 of pyrimidine).
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO using AMBER force fields. Correlate predicted activation energies with experimental kinetic data .

Advanced: How should researchers address contradictions between crystallographic and spectroscopic data (e.g., bond length discrepancies)?

  • Cross-Validation : Compare X-ray bond lengths (e.g., C–S at 1.78 Å) with DFT-optimized values. Adjust for thermal motion artifacts in crystallographic data .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing solid-state deviations from solution-phase NMR data .

Advanced: What structure-activity relationship (SAR) insights can guide the modification of this compound for enhanced bioactivity?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to improve metabolic stability .
  • Sulfamoyl Group Optimization : Replace methyl with cyclopropyl to modulate lipophilicity (clogP < 3.5) and blood-brain barrier permeability .

Basic: What safety protocols are essential for handling this compound during synthesis?

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for reactions releasing HCl gas .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3 before incineration. Store halogenated waste separately in labeled containers .

Advanced: How can solubility challenges in aqueous buffers be overcome for in vitro assays?

  • Co-Solvent Systems : Use DMSO/PBS (10% v/v) for stock solutions. For precipitation issues, employ β-cyclodextrin inclusion complexes (1:1 molar ratio) .
  • pH Adjustment : Dissolve in pH 7.4 Tris buffer with 0.1% Tween-80 to enhance solubility via micelle formation .

Advanced: What heterogeneous catalysts optimize the sulfamoylation step in large-scale synthesis?

  • Zeolite-Supported Pd Catalysts : Achieve >90% yield with 0.5 mol% Pd/zeolite Y at 80°C. Reuse catalysts 5× without significant activity loss .
  • Continuous Flow Reactors : Minimize side reactions via precise temperature control (ΔT ± 1°C) and reduced residence time (<30 s) .

Advanced: How can polymorphism affect the compound’s crystallinity and bioavailability?

  • Screening : Use solvent-drop grinding with acetonitrile/ethyl acetate to identify polymorphs. Characterize via PXRD (e.g., Form I: 2θ = 12.4°, Form II: 2θ = 14.7°) .
  • Dissolution Studies : Compare Form I (high-energy) and Form II (low-energy) in simulated gastric fluid. Form I shows 2× faster dissolution .

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